![molecular formula C28H28O18 B8221222 Diosmetin 3',7-diglucuronide](/img/structure/B8221222.png)
Diosmetin 3',7-diglucuronide
Overview
Description
Diosmetin 3',7-diglucuronide is a useful research compound. Its molecular formula is C28H28O18 and its molecular weight is 652.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Diosmin, a flavonoid used in treating chronic venous insufficiency and related conditions, is hydrolyzed in the intestine to diosmetin, which is further metabolized into glucuronide metabolites like diosmetin 3',7-diglucuronide. This metabolite has been identified as a major circulating metabolite of diosmetin in human plasma and urine (Silvestro et al., 2013).
Comparative Metabolism in Animal Models
In rats, after oral treatment with diosmetin, rapid glucuronidation occurs, resulting in the circulation of diosmetin primarily as glucuronides, including this compound. This compound is present at high levels in blood plasma and is excreted in urine (Boutin et al., 1993).
Effects on Metabolic Enzymes
Diosmetin and its metabolites, including this compound, can impact metabolic enzymes. For example, diosmetin shows strong inhibition of CYP1A2 and moderate inhibition of several other cytochrome P450 enzymes, which could lead to drug-drug interactions when metabolized by these enzymes (Chen et al., 2017).
Therapeutic Applications
Diosmetin and its derivatives, including this compound, have demonstrated potential therapeutic applications. For instance, diosmetin has been shown to have effects in models of type 2 diabetes mellitus, potentially by regulating gut microbiota and glucose metabolism disorders (Gong et al., 2021).
Bioavailability Studies
Studies on the bioavailability of diosmin formulations, which are metabolized into diosmetin and its glucuronides like this compound, have shown that certain formulations can result in higher plasma concentrations of diosmetin. This suggests potential differences in the effectiveness of formulations based on their absorption and metabolism (Russo et al., 2018).
Pharmacological and Analytical Aspects
Comprehensive reviews on diosmetin, including aspects related to its metabolites like this compound, have been conducted. These reviews encompass pharmacological activities, isolation techniques, and analytical techniques, providing a broad perspective on the compound's utility and significance (Patel et al., 2013).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAJCHQSCNMOJ-FTDJBTMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O18 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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